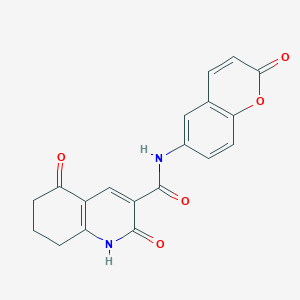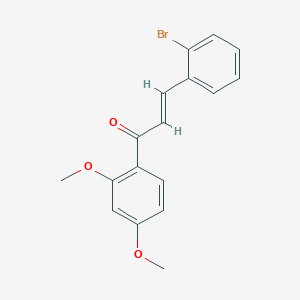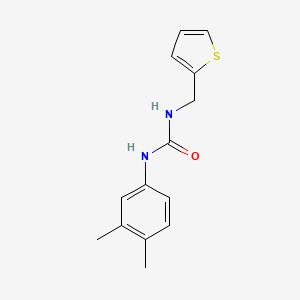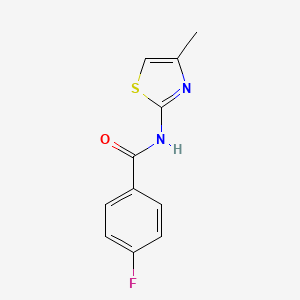
2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as C6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation. Inflammation is also a target for this compound, as it has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments, including its high solubility in water and its low toxicity. However, its stability in solution is limited, and it can degrade over time. Additionally, further studies are needed to determine the optimal concentration and duration of treatment for this compound in different experimental settings.
将来の方向性
There are several future directions for research on 2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. In cancer research, further studies are needed to determine the optimal concentration and duration of treatment for this compound in different types of cancer. In neurodegenerative disorders, more research is needed to understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, this compound could be studied for its potential anti-inflammatory effects in other disease models.
合成法
2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process involving the condensation of 2-hydroxyacetophenone and 6-aminochromone, followed by cyclization and reduction. The resulting compound can be further purified through recrystallization.
科学的研究の応用
2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a target for this compound, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2,5-dioxo-N-(2-oxochromen-6-yl)-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-15-3-1-2-14-12(15)9-13(19(25)21-14)18(24)20-11-5-6-16-10(8-11)4-7-17(23)26-16/h4-9H,1-3H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMWZDQWBRXOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5365864.png)

![6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5365896.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5365899.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365910.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B5365914.png)
![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)


![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5365931.png)
![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)
![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)
![2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5365942.png)
